![molecular formula C6H3BrFI B1342649 1-Bromo-2-fluoro-3-iodobenzene CAS No. 958458-89-4](/img/structure/B1342649.png)
1-Bromo-2-fluoro-3-iodobenzene
Overview
Description
1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, its structural analogs, such as 1-bromo-2-iodobenzenes and 1-bromo-2-fluorobenzenes, have been utilized in various chemical syntheses and transformations. These compounds serve as intermediates in the preparation of more complex molecules, including benzofurans, benzothioamides, and heterocyclic compounds .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves catalytic processes or halogen exchange reactions. For instance, 1-bromo-2-iodobenzenes can be coupled with beta-keto esters in the presence of a CuI catalyst to form 2,3-disubstituted benzofurans . Similarly, 1-bromo-2-fluorobenzenes can be synthesized from bromodeboronation reactions of aryl boronic acids, demonstrating the versatility of halogenated benzenes in organic synthesis . These methods could potentially be adapted for the synthesis of 1-bromo-2-fluoro-3-iodobenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms. Studies using spectroscopic techniques such as FT-IR, FT-Raman, and NMR have provided insights into the vibrational frequencies, molecular geometry, and electronic properties of these compounds . The electronic structure, including HOMO and LUMO energies, indicates that charge transfer occurs within the molecule, which can affect its reactivity .
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including nucleophilic aromatic substitution, which is a common method for introducing radioisotopes such as fluorine-18 into aromatic rings . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles have been shown to yield six-membered heterocycles . These reactions highlight the reactivity of halogenated benzenes and their potential use in synthesizing labeled compounds for imaging and tracing studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the halogen substituents. The presence of bromine and fluorine atoms affects the geometry of the benzene ring and its vibrational modes . The solvent effect on NMR spectral parameters has been observed, indicating that the environment can significantly impact the properties of these molecules . Additionally, thermodynamic properties such as heat capacities, entropies, and enthalpy changes have been calculated, providing further understanding of the stability and reactivity of these compounds .
Scientific Research Applications
Vibrational Spectroscopy Studies
1-Bromo-2-fluoro-3-iodobenzene has been a subject of interest in vibrational spectroscopy. Research conducted by Kwon, Kim, and Kim (2002) on halobenzene cations, including compounds similar to 1-bromo-2-fluoro-3-iodobenzene, revealed detailed insights into their vibrational spectra in ground and excited electronic states. This study is significant for understanding the fundamental vibrational properties of such molecules, which has implications in various fields of chemistry and material science (Kwon, Kim, & Kim, 2002).
Domino Synthesis Processes
The compound has been utilized in the CuI-catalyzed domino process to synthesize benzofurans, as studied by Lu, Wang, Zhang, and Ma (2007). This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, showcasing the compound's utility in complex organic synthesis (Lu, Wang, Zhang, & Ma, 2007).
Radiolysis Studies
Research by Naik and Mohan (2005) focused on the radiolysis of dihalobenzenes, including compounds like 1-bromo-2-fluoro-3-iodobenzene. This study is crucial for understanding the behavior of such compounds under radiation, which is vital for applications in radiation chemistry and environmental studies (Naik & Mohan, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are typically other organic molecules in a synthetic chemistry context. It is often used as a building block in organic synthesis due to the presence of reactive halogen atoms .
Mode of Action
The compound’s mode of action is primarily through electrophilic aromatic substitution reactions . The bromine, fluorine, and iodine atoms on the benzene ring can act as leaving groups, allowing the compound to form new bonds with nucleophiles . This property makes it a valuable reagent in the synthesis of more complex organic compounds .
Biochemical Pathways
In organic synthesis, it can be involved in various reaction pathways, such as the formation of carbon-carbon bonds via cross-coupling reactions .
Pharmacokinetics
Like many halogenated organic compounds, it is likely to have low solubility in water and high solubility in organic solvents .
Result of Action
The primary result of the action of 1-Bromo-2-fluoro-3-iodobenzene is the formation of new organic compounds through electrophilic aromatic substitution reactions . The specific products depend on the nucleophiles it reacts with and the conditions under which the reaction takes place .
Action Environment
The action of 1-Bromo-2-fluoro-3-iodobenzene is influenced by various environmental factors. It is stable under normal temperatures but can decompose under high heat or strong light . Its reactivity can also be affected by the presence of a base or other catalysts . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
1-bromo-2-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBOPKUWEXVTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597726 | |
Record name | 1-Bromo-2-fluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-iodobenzene | |
CAS RN |
958458-89-4 | |
Record name | 1-Bromo-2-fluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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